6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
6-amino-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
InChI |
InChI=1S/C6H6N4O2/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,7H2,(H2,8,9,11,12) |
InChI Key |
DYQDBMPSSMVBQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC(=O)NN2C=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with formamidine acetate and chloramine under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The process may also include steps for the purification of the final product, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research indicates that derivatives of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione exhibit antiviral activity against various pathogens. For instance, studies have shown that related compounds have demonstrated inhibitory effects on viruses such as Ebola and respiratory syncytial virus. These findings suggest potential applications in developing antiviral therapeutics targeting these viruses .
Cancer Research
The compound has also been investigated for its anticancer properties. It is believed to interact with specific cellular pathways that could lead to apoptosis in cancer cells. This property makes it a candidate for further research in oncology, particularly in designing targeted therapies .
Materials Science
Polymeric Composites
In materials science, 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione has been explored as a building block for advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The interaction between the compound and polymers can lead to the formation of stable composites suitable for various industrial applications .
Agricultural Chemistry
Fungicides and Herbicides
The compound's structural characteristics suggest potential applications in agricultural chemistry as a base for developing new fungicides and herbicides. Its ability to inhibit specific enzymes or pathways in fungi and plants may provide a novel approach to pest management in crops .
Case Studies
Mechanism of Action
The mechanism of action of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral RNA polymerase, thereby preventing viral replication . The compound’s unique structure allows it to bind effectively to its targets, disrupting normal biological processes.
Comparison with Similar Compounds
Substituent Position and Reactivity
- 6-Amino vs. 4-Amino Isomers: The 4-amino analog (CAS 159326-68-8) lacks the dione groups, reducing molecular weight (134.14 vs. ~166.14) and altering hydrogen-bonding capacity. This positional difference may influence biological target selectivity .
- Azido vs. Amino Groups: 6-Azidopyrimidine-2,4(1H,3H)-dione (synthesized from 6-aminouracil via diazotization ) serves as a reactive intermediate, whereas the 6-amino derivative is more stable and suited for direct pharmacological applications.
Physicochemical Properties
- In contrast, lipophilic substituents like the 3-chlorobenzyl group in Compound 32 enhance membrane permeability but reduce solubility .
- Thermal Stability : The trifluoromethylpyridyl derivative (CAS 1446507-38-5) exhibits high thermal stability due to electron-withdrawing groups, making it suitable for agrochemical formulations .
Pharmacological Potential
- Target Compound: The 6-amino group may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding, similar to how 4-amino analogs are used in kinase inhibitors .
Biological Activity
6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused pyrrole and triazine ring system, which offers a versatile scaffold for drug development. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, applications in various fields, and comparative analysis with similar compounds.
- Molecular Formula : C₆H₆N₄O₂
- Molecular Weight : 166.14 g/mol
- IUPAC Name : 6-amino-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
- Canonical SMILES : NC1=CN2NC(=O)NC(=O)C2=C1
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₄O₂ |
| Molecular Weight | 166.14 g/mol |
| IUPAC Name | 6-amino-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
| InChI Key | DYQDBMPSSMVBQE-UHFFFAOYSA-N |
The biological activity of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit viral RNA polymerase, which is crucial for viral replication. This mechanism positions the compound as a candidate for antiviral drug development.
Antiviral Properties
Studies have demonstrated that derivatives of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione exhibit significant antiviral properties. For instance:
- Inhibition of RNA viruses : The compound has shown efficacy against various RNA viruses by disrupting their replication processes.
- Potential in drug formulations : It has been explored as a scaffold for developing new antiviral agents similar to remdesivir.
Antimicrobial Activity
Research indicates potential antimicrobial effects against various pathogens:
- Bacterial Inhibition : The compound has demonstrated activity against certain bacterial strains in vitro.
- Fungal Activity : Initial studies suggest possible antifungal properties warranting further investigation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione:
-
Antiviral Efficacy Study :
- A study conducted on the compound's derivatives indicated an IC50 value in the low micromolar range against viral replication in cell cultures.
- Results showed a significant reduction in viral load when treated with the compound.
-
Antimicrobial Evaluation :
- A series of tests evaluated its effects on bacterial and fungal strains.
- The compound exhibited moderate activity against Staphylococcus aureus and Candida albicans.
-
Pharmacological Applications :
- The compound is being investigated for its potential use in combination therapies to enhance efficacy against resistant strains.
Comparison with Similar Compounds
To understand the uniqueness of 6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione in medicinal chemistry:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Pyrrolo[2,1-F][1,2,4]triazine | Parent structure | Antitumorigenic properties |
| Brivanib Alaninate | Related triazine structure | Anticancer agent |
| BMS-690514 | EGFR inhibitor | Targeting cancer pathways |
Q & A
Handling Solubility Issues in Biological Assays
Q. Designing Robust In Vivo Studies for Pharmacokinetic Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
